molecular formula C16H15Cl2N B1671863 Indatraline CAS No. 86939-10-8

Indatraline

Cat. No. B1671863
CAS RN: 86939-10-8
M. Wt: 292.2 g/mol
InChI Key: SVFXPTLYMIXFRX-CJNGLKHVSA-N
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Description

Indatraline is a nonselective monoamine reuptake inhibitor . It is a small molecule that is currently under investigation .


Synthesis Analysis

A new approach for the synthesis of indatraline was developed using an iodine (III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative as the key step . The synthesis also involves the reduction of ketones to mostly cis alcohols, conversion of the cis alcohols to the corresponding mesylates, and reaction of the mesylates with N-methylbenzylamine, causing a Walden inversion .


Molecular Structure Analysis

The molecular structure of Indatraline is C16H15Cl2N . It has a molecular weight of 292.2 .


Chemical Reactions Analysis

The key step in the synthesis of indatraline involves an iodine (III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative . The synthesis also involves the reduction of ketones to mostly cis alcohols, conversion of the cis alcohols to the corresponding mesylates, and reaction of the mesylates with N-methylbenzylamine, causing a Walden inversion .


Physical And Chemical Properties Analysis

Indatraline has a chemical formula of C16H15Cl2N and a molecular weight of 292.2 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Angiogenesis Suppression in Cancer Treatment

Indatraline has been identified as a potential drug candidate for cancer treatment due to its novel biological activity in suppressing tumor-mediated angiogenesis. This effect is attributed to the downregulation of HIF-1α-mediated VEGF expression, which is critical for the process by which new vessels form from pre-existing vascular tissues. Such vessels provide nutrients to cancer cells, allowing rapid tumor progression. Indatraline's impact on autophagy and angiogenesis could offer new avenues for therapeutic strategies targeting cancer (Chih-na Yen, Yoon Sun Cho, H. Kwon, 2017).

Autophagy Induction and Restenosis Therapy

Another application of indatraline is in the induction of autophagy via suppression of the mTOR/S6 kinase signaling pathway. This process has shown therapeutic potential for restenosis by inhibiting smooth muscle cell (SMC) accumulation in a rat model. Indatraline's ability to induce autophagy in SMCs and its subsequent role in restenosis therapy provide insights into the regulation of monoamine transporters in autophagy and highlight its therapeutic value beyond its antidepressant effects (Yoon Sun Cho, Chih-na Yen, J. Shim, D. Kang, S. Kang, Jun O. Liu, H. Kwon, 2016).

Synthetic Methodologies

Research on indatraline includes studies on its synthesis, such as the diastereoselective ring contraction of 1,2-dihydronaphthalenes, a key step in constructing the indan ring system integral to indatraline's structure. This approach provides a new method for the synthesis of indatraline, highlighting its diverse biological activities and the importance of innovative synthetic routes in drug development (L. F. Silva, Fernanda A. Siqueira, E. C. Pedrozo, Fabiana Y. M. Vieira, A. Doriguetto, 2007).

Potential Use in Combatting Drug Addiction

Behavioral tests evaluating the effects of indatraline on the motor activity of Wistar rats have suggested its long-lasting impact on motor activity. These findings support the potential use of indatraline as a substitute in cocaine addiction, offering a novel approach to addressing drug addiction through pharmacological intervention (Márcia Kameyama, Fernanda A. Siqueira, M. Garcia-Mijares, L. F. Silva, M. T. A. Silva, 2011).

Safety And Hazards

Indatraline is classified as a long-term (chronic) aquatic hazard (Category 1), H410 . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

Future Directions

Indatraline has a long-lasting effect on motor activity and there is evidence in favor of its potential use as a substitute in cocaine addiction . In a macrophage-based screening platform designed to enrich for host-directed therapeutics, indatraline was identified as one of the compounds that required the presence of host cells for antibacterial activity . This suggests that despite high invasiveness and multidrug resistance, ST313 iNTS remains susceptible to unconventional drug discovery approaches .

properties

IUPAC Name

(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10/h2-8,13,16,19H,9H2,1H3/t13-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFXPTLYMIXFRX-XJKSGUPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043981
Record name Indatraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indatraline

CAS RN

86939-10-8, 97229-15-7
Record name Indatraline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86939-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indatraline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086939108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lu 19005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097229157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indatraline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17032
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indatraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDATRALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U40Y96J1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
886
Citations
S Schenk - Psychopharmacology, 2002 - Springer
… of indatraline in producing drug seeking was somewhat low. The ability of indatraline to … that the failure of the same dose of indatraline to decrease cocaine self-administration is not …
Number of citations: 59 link.springer.com
LF Silva, FA Siqueira, EC Pedrozo, FYM Vieira… - Organic …, 2007 - ACS Publications
A new approach for the synthesis of (±)-indatraline, which is a 3-phenyl-1-indanamine that displays several biological activities, is described. The strategy features as the key step a …
Number of citations: 101 pubs.acs.org
M Kameyama, FA Siqueira, M Garcia-Mijares… - Molecules, 2011 - mdpi.com
… indatraline may have mild reinforcing properties. In fact, it has been shown that the discriminative effects of indatraline … Thus, an adequate indatraline dose could prove to be a complete …
Number of citations: 28 www.mdpi.com
S Roesner, JM Casatejada, TG Elford… - Organic …, 2011 - ACS Publications
The lithiation/borylation–protodeboronation of a homoallyl carbamate was applied to the synthesis of (+)-sertraline and (+)-indatraline. Due to the presence of the alkene, significant …
Number of citations: 100 pubs.acs.org
JC Pastre, CRD Correia - Advanced Synthesis & Catalysis, 2009 - Wiley Online Library
… methodologies for preparing indatraline and sertraline, there … to the synthesis of the precursor of indatraline. Thus, methyl … known precursor of (Æ)-indatraline 15 in 38% and 70% yields, …
Number of citations: 80 onlinelibrary.wiley.com
YS Cho, C Yen, JS Shim, DH Kang, SW Kang, JO Liu… - Scientific reports, 2016 - nature.com
… Indatraline is an antidepressive agent and a non-selective … In this study, we report that indatraline induces autophagy via the … Indatraline increased the number of EGFP-LC3 cells …
Number of citations: 36 www.nature.com
HML Davies, TM Gregg - Tetrahedron letters, 2002 - Elsevier
… The potent monoamine reuptake inhibitor (+)-indatraline, 1, was prepared in greater than 98% ee employing a highly enantioselective carbenoid C–H insertion reaction into 1,4-cyclohexadiene …
Number of citations: 104 www.sciencedirect.com
JG Taylor, CRD Correia - The Journal of Organic Chemistry, 2011 - ACS Publications
… and to explore the formal asymmetric synthesis of Indatraline. Hitherto, only one catalytic enantioselective synthesis of (+)-Indatraline has been reported and this strategy utilized an …
Number of citations: 75 pubs.acs.org
WT Wei, JY Yeh, TS Kuo, HL Wu - Chemistry–A European …, 2011 - Wiley Online Library
It's do or diene: Stable chiral bicyclo [2.2. 1] diene ligands were synthesized from (−)-5-oxobornyl acetate and utilized in the asymmetric 1, 4-addition reaction of arylboronic acids with …
XH Gu, H Yu, AE Jacobson, RB Rothman… - Journal of medicinal …, 2000 - ACS Publications
… indatraline, the other methoxy-containing analogues (13b−f and 17) exhibited lower affinity than indatraline … However, some of the analogues were more selective than indatraline, and …
Number of citations: 66 pubs.acs.org

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